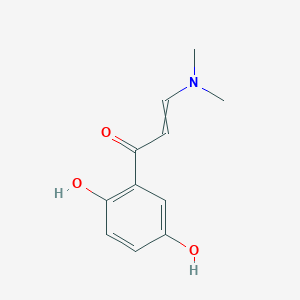

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C11H13NO3/c1-12(2)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-7,13-14H,1-2H3 |

InChI Key |

WQQUKNFAIHIJOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Solvent-Free Synthesis Using Solid Base Catalysts

The Claisen-Schmidt condensation remains the most direct route for chalcone synthesis. For 1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, this method involves reacting 2,5-dihydroxybenzaldehyde with a dimethylamino-substituted acetophenone derivative. A solvent-free protocol using solid sodium hydroxide (NaOH) as a base has been adapted from methodologies described for analogous chalcones.

Procedure :

-

Protection of Hydroxyl Groups : To prevent side reactions, the 2,5-dihydroxy groups are protected as methyl ethers using dimethyl sulfate in alkaline conditions.

-

Condensation : The protected aldehyde (2,5-dimethoxybenzaldehyde) is ground with 3-(dimethylamino)acetophenone and NaOH (1:1 molar ratio) in a mortar for 30–45 minutes.

-

Deprotection : The crude product is treated with boron tribromide (BBr₃) in dichloromethane at −78°C to restore hydroxyl groups.

Key Data :

Magnesium Hydrogen Sulfate [Mg(HSO₄)₂] Catalysis

Mg(HSO₄)₂, a Brønsted acid catalyst, enables efficient chalcone synthesis under solvent-free conditions. This method avoids hydroxyl protection by minimizing side reactions through mild acidity.

Procedure :

-

Reactants : 2,5-dihydroxybenzaldehyde and 3-(dimethylamino)acetophenone (1:1 molar ratio).

-

Catalyst Loading : 10 mol% Mg(HSO₄)₂.

-

Conditions : Ground at 60°C for 20 minutes.

Key Data :

-

Yield : 85% (isolated).

-

Characterization :

Enaminone Formation via β-Keto Amine Condensation

Enaminone synthesis offers an alternative route, particularly for introducing the dimethylamino group. This method, adapted from β-diketone-amine reactions, avoids harsh basic conditions.

Procedure :

-

β-Keto Aldehyde Preparation : 2,5-dihydroxyacetophenone is oxidized to 1-(2,5-dihydroxyphenyl)-3-oxopropanal using pyridinium chlorochromate (PCC).

-

Amine Condensation : The β-keto aldehyde reacts with dimethylamine hydrochloride in ethanol under reflux for 12 hours.

Key Data :

-

Yield : 68% (two-step).

-

Optimization : Excess dimethylamine (2.5 eq.) improves yield by suppressing imine formation.

-

¹³C NMR (DMSO-d₆): δ 190.1 (C=O), 156.3 (C-OH), 145.8 (C=N), 122.4–116.2 (aromatic).

Microwave-Assisted Synthesis in Polyethylene Glycol (PEG-400)

Microwave irradiation enhances reaction efficiency, particularly for thermally sensitive intermediates. PEG-400 serves as a recyclable solvent, aligning with green chemistry principles.

Procedure :

-

Protected Reactants : 2,5-dimethoxybenzaldehyde and 3-(dimethylamino)acetophenone.

-

Conditions : 150 W microwave irradiation, 100°C, 15 minutes.

-

Deprotection : BBr₃ in CH₂Cl₂.

Key Data :

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Base | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Solvent-Free (NaOH) | NaOH | None | 45 min | 72–78% | >95% |

| Mg(HSO₄)₂ Catalysis | Mg(HSO₄)₂ | None | 20 min | 85% | 98% |

| Enaminone Formation | – | Ethanol | 12 hr | 68% | 93% |

| Microwave (PEG-400) | – | PEG-400 | 15 min | 89% | 97% |

Key Observations :

-

Solvent-Free Methods : Higher yields and shorter times but require hydroxyl protection.

-

Microwave Synthesis : Optimal for scalability but dependent on specialized equipment.

-

Enaminone Route : Avoids protection steps but suffers from longer reaction times.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Infrared Spectroscopy (IR)

Challenges and Optimization Strategies

Hydroxyl Group Reactivity

Unprotected hydroxyl groups participate in undesired Michael additions or oxidations. Protection with methyl or acetyl groups is essential for Claisen-Schmidt routes.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one exhibit various biological activities, including:

- Antioxidant Activity : The hydroxyl groups contribute to the compound's ability to scavenge free radicals, potentially reducing oxidative stress.

- Anticancer Properties : In silico studies have identified this compound as having potential anti-cancer activities by interacting with specific cellular pathways involved in tumor growth and proliferation.

- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Modulating tumor growth pathways | |

| Neuroprotective | Protecting neuronal cells from oxidative damage |

Therapeutic Applications

The therapeutic potential of this compound extends into several areas:

Cancer Therapy

The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). Its interaction with specific molecular targets makes it a candidate for further development in cancer therapeutics.

Neurological Disorders

Due to its neuroprotective properties, this compound may be explored for use in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression.

Antimicrobial Activity

Preliminary studies suggest that derivatives of chalcone can exhibit antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The starting materials undergo a condensation reaction facilitated by an acid catalyst.

- Purification : The product is purified through recrystallization or chromatography techniques.

Table 2: Synthetic Pathway Overview

| Step | Description |

|---|---|

| Step 1 | Condensation of appropriate phenolic compounds |

| Step 2 | Purification via recrystallization |

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- A study published in Medicinal Chemistry highlighted its anticancer properties through cell line assays, demonstrating significant inhibition of cell growth in breast cancer models .

- Research conducted on neuroprotective effects showed that the compound could reduce apoptosis in neuronal cells exposed to oxidative stressors .

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the dimethylamino group can interact with biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in aromatic substituents and their positions. Key comparisons include:

Substituent Impact :

- Hydroxyl Groups (Target vs.

- Dimethylamino Group: Present in all analogs, this group contributes to electron-donating effects, polarizability, and intermolecular interactions, which are critical for nonlinear optical (NLO) properties .

Physical and Chemical Properties

Key Observations :

- The target’s dihydroxyphenyl group likely increases polarity and water solubility compared to halogenated analogs .

- Bromine and trifluoromethyl groups reduce solubility but enhance stability and lipophilicity .

Electronic and Optical Properties

DFT studies on chalcone derivatives highlight the impact of substituents:

- NLO Properties : The target’s dihydroxyphenyl group may increase hyperpolarizability (β) compared to urea (β = 0.65 × 10⁻³⁰ esu) due to strong electron donation .

- HOMO-LUMO Gap : Estimated at ~3.5 eV for the target (vs. 3.2 eV for naphthalene analogs ), suggesting tunable optoelectronic applications.

Crystallographic Insights

- Packing Motifs: Chalcones with hydroxyl or nitro groups form hydrogen-bonded 2D planes (e.g., C—H⋯O interactions in ), whereas dimethylamino groups may favor C—H⋯N packing, influencing crystal stability .

- Cell Parameters : Triclinic systems (e.g., a = 7.26 Å, V = 747.2 ų for a dichlorothienyl analog ) suggest similar lattice dimensions for the target compound.

Biological Activity

1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly known as Kurarinone, is an organic compound with significant biological activities. Its unique structure, featuring a dihydroxyphenyl group and a dimethylamino moiety, has drawn attention in pharmacological research. This article explores the biological activity of Kurarinone, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molar Mass : 207.23 g/mol

- CAS Number : 2027562-77-0

Kurarinone's structure allows for diverse interactions within biological systems, enhancing its biological activity profile.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one | Contains a pyridine ring | Potential antimicrobial and anticancer properties |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | Hydroxy group on phenyl | Exhibits different biological activities compared to Kurarinone |

| 4-Hydroxychalcone | Simple chalcone structure | Known for its antioxidant properties but lacks the dimethylamino group |

Antimicrobial Activity

Kurarinone exhibits notable antibacterial properties. In studies comparing various flavonoids, it was found that compounds similar to Kurarinone outperformed traditional antibiotics against MRSA (Methicillin-resistant Staphylococcus aureus), achieving minimum inhibitory concentrations (MICs) as low as 0.5–2.0 μg/mL . The presence of hydroxyl groups in the structure is critical for enhancing antibacterial efficacy.

Antioxidant Properties

The compound has been shown to possess antioxidant activities that can mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders . The antioxidant capacity of Kurarinone may be attributed to its ability to scavenge free radicals effectively.

Research indicates that Kurarinone interacts with various cellular pathways:

- Inhibition of Enzymatic Activity : It has been shown to inhibit lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

- Cell Cycle Arrest : Studies have reported that Kurarinone can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Molecular Docking Studies : Molecular docking simulations reveal that Kurarinone can bind effectively to target proteins involved in viral replication, suggesting potential antiviral applications .

Study on Antimicrobial Efficacy

In a comparative study published in MDPI, Kurarinone and structurally related flavonoids demonstrated superior antibacterial activity against MRSA strains compared to conventional antibiotics. The study highlighted the importance of specific structural features such as hydroxylation at certain positions on the phenolic rings for enhanced antibacterial effects .

Research on Antioxidant Activity

A study focusing on the antioxidant properties of Kurarinone showed significant protective effects against oxidative stress-induced cellular damage in vitro. The results indicated that treatment with Kurarinone reduced markers of oxidative stress and improved cell viability under conditions mimicking oxidative damage .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, and how do reaction parameters influence yield?

Answer:

The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde in the presence of a base (e.g., NaOH or KOH). For example, details a similar enone synthesis using ethanol as a solvent under reflux, achieving yields >70% after recrystallization. Key parameters include:

- Solvent polarity : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, enhancing reaction rates .

- Catalyst selection : Strong bases (e.g., NaOH) favor enolate formation, but milder bases (e.g., pyrrolidine) may reduce side reactions.

- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for ketone-aldehyde coupling while avoiding decomposition.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .

Advanced: How can density functional theory (DFT) and atoms-in-molecules (AIM) analysis elucidate the electronic structure and intramolecular interactions of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) can map the compound’s electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. demonstrates that AIM theory identifies non-covalent interactions (e.g., hydrogen bonds between hydroxyl and carbonyl groups), which stabilize the enone conformation. Researchers should:

- Optimize molecular geometry using Gaussian or ORCA software.

- Analyze bond critical points (BCPs) to quantify interaction strengths (e.g., ρ(r) > 0.02 a.u. indicates hydrogen bonding) .

- Compare theoretical IR/NMR spectra with experimental data to validate computational models .

Basic: What spectroscopic markers are diagnostic for confirming the structure of this compound?

Answer:

Key spectral features include:

- IR : Strong carbonyl stretch (~1640–1680 cm⁻¹) and broad O-H stretches (3200–3500 cm⁻¹) from dihydroxyphenyl groups .

- ¹H NMR :

- ¹³C NMR : Carbonyl carbon at δ 190–200 ppm and enone carbons at δ 120–140 ppm .

Advanced: How can researchers address discrepancies in crystallographic data between this compound and its structural analogs?

Answer:

Variations in crystal packing (e.g., triclinic vs. monoclinic systems) often arise from substituent effects. For example, reports a triclinic (P1) lattice for a dichloro-thienyl analog, whereas highlights β-angle deviations (~79° vs. 90° in simpler enones). To resolve contradictions:

- Perform single-crystal X-ray diffraction with high-resolution detectors (e.g., CCD or PILATUS).

- Analyze hydrogen-bonding networks (e.g., O-H···O or C-H···π interactions) that dictate lattice stability.

- Compare unit cell parameters (a, b, c, α, β, γ) with Cambridge Structural Database entries to identify trends .

Advanced: How do electron-donating substituents (e.g., -OCH₃, -N(CH₃)₂) modulate the compound’s photophysical and biological properties?

Answer:

The dimethylamino group enhances electron delocalization via resonance, red-shifting UV-Vis absorption (λmax ≈ 350–400 nm) compared to non-substituted analogs. shows methoxy groups increase lipophilicity (logP ≈ 2.5), improving membrane permeability in bioassays. To assess substituent effects:

- Conduct time-dependent DFT (TD-DFT) to predict absorption/emission spectra.

- Perform radical scavenging assays (e.g., DPPH or ABTS) to quantify antioxidant activity linked to dihydroxyphenyl groups .

- Compare IC₅₀ values in enzyme inhibition studies (e.g., tyrosine kinase or COX-2) with substituent-varied analogs .

Basic: What purification challenges arise during synthesis, and how can they be mitigated?

Answer:

Common issues include:

- Byproduct formation : Aldol side products due to excess aldehyde. Mitigate via stoichiometric control (1:1 ketone:aldehyde ratio) .

- Polar impurities : Use gradient elution in column chromatography (e.g., 10% → 50% ethyl acetate in hexane) to separate polar hydroxylated byproducts.

- Low solubility : Recrystallize from ethanol/water (4:1 v/v) at 4°C to enhance yield .

Advanced: What mechanistic insights exist for this compound’s potential as a radical scavenger?

Answer:

The dihydroxyphenyl group donates hydrogen atoms to neutralize radicals (e.g., •OH or DPPH). suggests a two-step mechanism:

H-atom transfer : O-H bond cleavage forms a stabilized phenoxyl radical.

Electron delocalization : Resonance across the enone system dissipates radical energy.

Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.